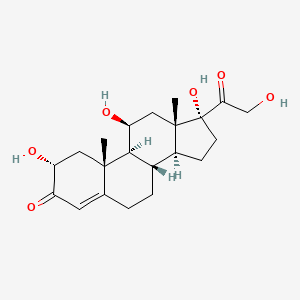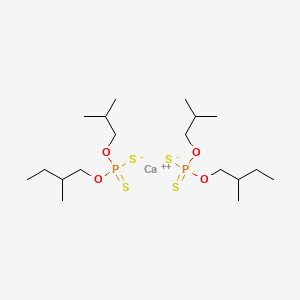
Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate): is a chemical compound with the molecular formula C18H40O4P2S4Zn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-(2-methylbutyl) dithiophosphoric acid and O-isobutyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiophosphate groups and the zinc ion .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various organophosphorus compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive agent. Its interactions with biological molecules are of interest for developing new therapeutic agents.
Medicine: While not widely used in medicine, the compound’s potential therapeutic properties are being explored in preclinical studies. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is used as an additive in lubricants and greases. Its anti-wear and anti-corrosion properties make it valuable in extending the lifespan of machinery and equipment.
Mecanismo De Acción
The mechanism of action of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) involves its interaction with molecular targets such as enzymes and receptors. The dithiophosphate groups play a crucial role in binding to these targets, leading to various biological and chemical effects . The zinc ion also contributes to the compound’s activity by stabilizing the molecular structure and facilitating interactions with other molecules .
Comparación Con Compuestos Similares
- Zinc bis(O-(2-ethylhexyl)) bis(O-isobutyl) bis(dithiophosphate)
- Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate)
Comparison: Compared to similar compounds, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) exhibits unique properties due to the specific arrangement of its dithiophosphate groups and the presence of the zinc ion. This uniqueness makes it particularly effective in applications requiring high stability and reactivity .
Propiedades
Número CAS |
94022-84-1 |
|---|---|
Fórmula molecular |
C18H40CaO4P2S4 |
Peso molecular |
550.8 g/mol |
Nombre IUPAC |
calcium;2-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Ca/c2*1-5-9(4)7-11-12(13,14)10-6-8(2)3;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |
Clave InChI |
ZXNRXMHIFHQHJG-UHFFFAOYSA-L |
SMILES canónico |
CCC(C)COP(=S)(OCC(C)C)[S-].CCC(C)COP(=S)(OCC(C)C)[S-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



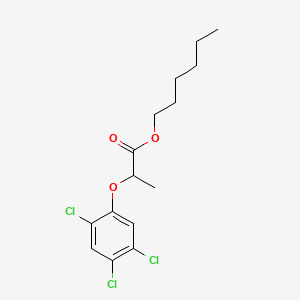
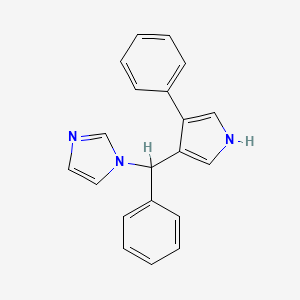
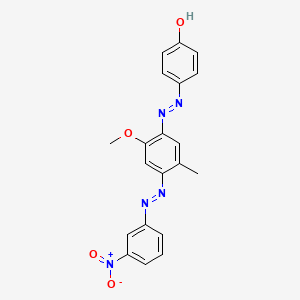
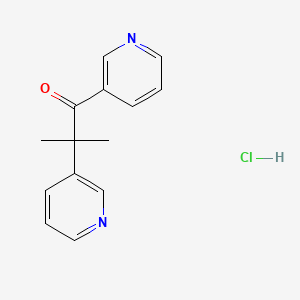
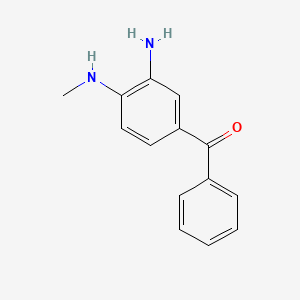
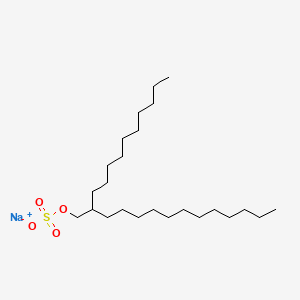
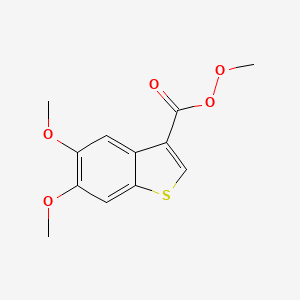

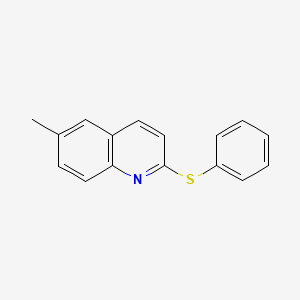
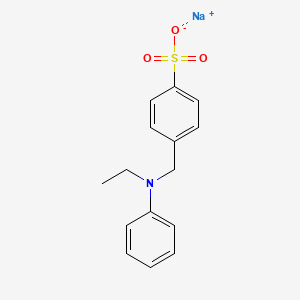

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
